molecular formula C18H15N5OS2 B11001776 N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B11001776
M. Wt: 381.5 g/mol
InChI Key: LLHSXJBACOLHGX-UHFFFAOYSA-N
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Description

N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex heterocyclic compound that contains multiple functional groups, including thiadiazole, thiazole, and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate hydrazonoyl halides with thiocyanates or thiosemicarbazides under controlled conditions . The reaction conditions often involve the use of solvents like ethanol and the presence of bases such as triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is unique due to its combination of multiple heterocyclic rings, which contribute to its distinct chemical properties and potential applications. The presence of these rings allows for a wide range of chemical modifications and interactions, making it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C18H15N5OS2

Molecular Weight

381.5 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H15N5OS2/c1-2-13-21-22-17(25-13)20-16(24)15-14(12-8-4-3-5-9-12)19-18(26-15)23-10-6-7-11-23/h3-11H,2H2,1H3,(H,20,22,24)

InChI Key

LLHSXJBACOLHGX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=C(N=C(S2)N3C=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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